molecular formula C13H19NO B1464770 3-[4-(Sec-butyl)phenoxy]azetidine CAS No. 1219977-25-9

3-[4-(Sec-butyl)phenoxy]azetidine

Cat. No. B1464770
CAS RN: 1219977-25-9
M. Wt: 205.3 g/mol
InChI Key: ONVURXYSERTJTJ-UHFFFAOYSA-N
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Description

“3-[4-(Sec-butyl)phenoxy]azetidine” is a chemical compound with the molecular formula C13H19NO . It is used in various applications, including as a reagent in organic synthesis .


Synthesis Analysis

Azetidines, including “this compound”, can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other methods include cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, and reduction of β-lactams .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Reactivity Enhancement

Azetidines, including structures like 3-[4-(Sec-butyl)phenoxy]azetidine, are explored for their synthesis and chemical reactivity. The synthesis of 3,3-Diarylazetidines through calcium(II)-catalyzed Friedel-Crafts reactions illustrates azetidines' ability to access underexplored chemical space for drug discovery. The N-Cbz group plays a crucial role by stabilizing intermediate carbocations on the four-membered ring, highlighting azetidines' versatility in creating drug-like compounds (Denis et al., 2018).

Modular Construction for Medicinal Chemistry

The strain-release-driven homologation of boronic esters presents a novel method for the modular construction of azetidines, exploiting the high ring strain associated with azabicyclo[1.1.0]butane. This process allows for the creation of azetidinyl boronic esters that can be further functionalized, showcasing the potential for azetidines in medicinal chemistry applications, such as in the synthesis of cobimetinib (Fawcett et al., 2019).

Antitumor Agents Development

Investigations into the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones have led to the discovery of potent antiproliferative compounds. These compounds have shown significant activity against various cancer cell lines, indicating the potential of azetidines as scaffolds for developing new antitumor agents. The importance of the torsional angle between aromatic rings for antiproliferative activity underscores the structural specificity required for optimal activity (Greene et al., 2016).

Advancements in Synthesis Methods

Gram-scale synthesis methods for protected 3-haloazetidines have been improved, facilitating the rapid diversified synthesis of azetidine-3-carboxylic acids. This advancement in synthesis techniques underscores azetidines' growing importance in pharmaceutical compounds and natural products, providing versatile building blocks for medicinal chemistry (Ji et al., 2018).

Exploring New Chemical Spaces

Recent research has emphasized the strain-driven character of azetidines in organic synthesis and medicinal chemistry. The unique stability and reactivity of azetidines, driven by considerable ring strain, make them fascinating subjects for developing new synthetic methodologies and drug discovery projects. This strain-driven character allows for the exploration of new chemical spaces and the creation of novel compounds with potential therapeutic applications (Mughal & Szostak, 2021).

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The development of new macromolecular architectures using azetidine monomers is one of the potential future directions .

properties

IUPAC Name

3-(4-butan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-10(2)11-4-6-12(7-5-11)15-13-8-14-9-13/h4-7,10,13-14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVURXYSERTJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283823
Record name 3-[4-(1-Methylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219977-25-9
Record name 3-[4-(1-Methylpropyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(1-Methylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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